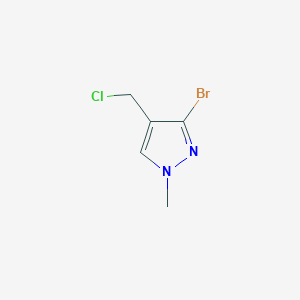

3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including bond lengths and angles, hybridization states of the atoms, and the presence of any functional groups.Chemical Reactions Analysis

This involves detailing the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index, as well as chemical properties like acidity/basicity, reactivity, and stability.Scientific Research Applications

Regioselective Synthesis and Bromination

Martins et al. (2009) described a highly regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, which could be related to the synthesis of compounds similar to 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole. This study highlights the utility of halogenated pyrazoles as intermediates in organic synthesis, providing pathways for the development of novel compounds with potential pharmaceutical applications (Martins et al., 2009).

Structure and Tautomerism

The study by Trofimenko et al. (2007) on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, including discussions on 3-bromo tautomers, contributes to understanding the chemical properties and reactivity of bromo-substituted pyrazoles. This knowledge is crucial for designing synthetic strategies and predicting the behavior of these compounds in various chemical environments (Trofimenko et al., 2007).

Catalysis and Nanoparticle Formation

Sharma et al. (2013) reported on palladium(II) complexes of pyrazolated thio/selenoethers synthesized from 4-bromo-1-(2-chloroethyl)-1H-pyrazole. These complexes demonstrated potential as catalysts for Suzuki-Miyaura coupling reactions and as precursors for the synthesis of Pd4Se and PdSe nanoparticles. Such applications underline the role of halogenated pyrazoles in catalysis and materials science, offering routes to nanomaterials with significant industrial and technological importance (Sharma et al., 2013).

Antibacterial and Antifungal Activities

Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles. This research underscores the potential of brominated pyrazoles in developing new antimicrobial agents, reflecting the broader relevance of such compounds in pharmaceutical research (Pundeer et al., 2013).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.

Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, and any modifications that could be made to its structure to enhance its properties or reactivity.

properties

IUPAC Name |

3-bromo-4-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c1-9-3-4(2-7)5(6)8-9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXMDGNXBKSYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

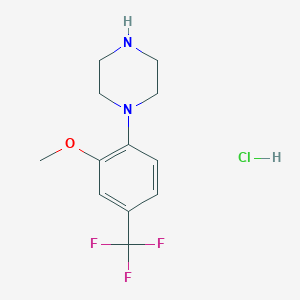

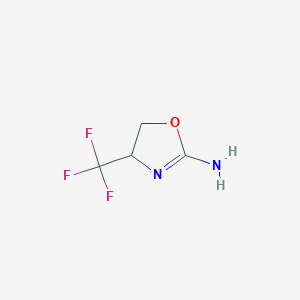

![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)

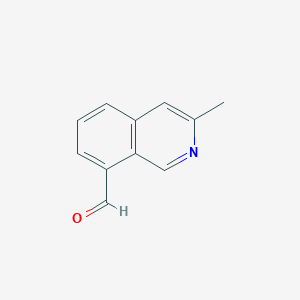

![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)

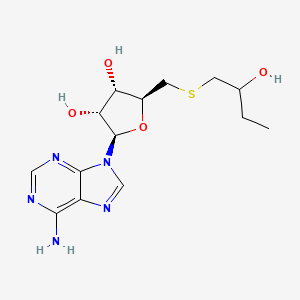

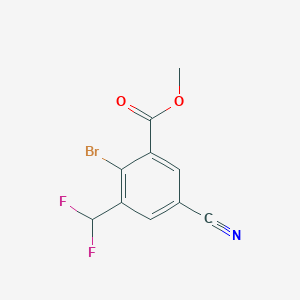

![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)

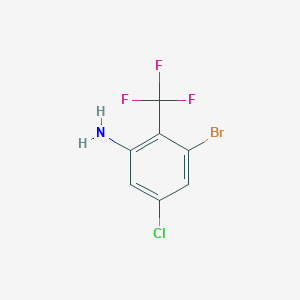

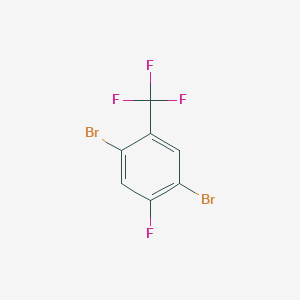

![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)